(E)-N-ethyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide
Description
(E)-N-ethyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide is a thiazolidinone derivative characterized by:
- A 4-oxo-2-thioxothiazolidin-3-yl core, a heterocyclic scaffold known for diverse biological activities, including antimicrobial and anti-inflammatory properties.
- A (E)-furan-2-ylmethylene substituent at position 5, which introduces rigidity and π-conjugation due to the furan ring and trans-configuration.
This compound’s structural complexity and functional groups make it a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to thiazolidinone-based ligands.
Properties
IUPAC Name |
N-ethyl-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c1-2-16(7-8-18)13(19)5-6-17-14(20)12(23-15(17)22)10-11-4-3-9-21-11/h3-4,9-10,18H,2,5-8H2,1H3/b12-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQWFFCSSPJXFP-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)CCN1C(=O)C(=CC2=CC=CO2)SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCO)C(=O)CCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-ethyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide is a member of the thiazolidinone family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Thiazolidinone Core : A five-membered ring containing sulfur and nitrogen, known for its bioactivity.
- Furan Moiety : Contributes to the compound's reactivity and biological interactions.
- Propanamide Group : Enhances solubility and stability in biological systems.
Structural Formula
The structural formula can be represented as follows:
Anticancer Activity
Research indicates that compounds with thiazolidinone structures exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown cytotoxic effects against various cancer cell lines. A study highlighted that thiazolidinones can inhibit cell proliferation via apoptosis induction in cancer cells.
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. In vitro studies have demonstrated that related thiazolidinones significantly reduce IL-1β levels, a pro-inflammatory cytokine.
| Compound | COX Inhibition (%) | Analgesic Activity (%) |
|---|---|---|
| Thiazolidinone A | 90 | 51 |
| Thiazolidinone B | 85 | 45 |
These results suggest that the compound may serve as a lead for developing new anti-inflammatory drugs.
Antimicrobial Activity
Thiazolidinones have also been explored for their antimicrobial properties. The presence of the furan ring may enhance interactions with microbial targets, leading to increased efficacy against bacterial strains.
Case Study 1: Cytotoxicity Against HepG2 Cells
A study investigated the cytotoxic effects of thiazolidinone derivatives on HepG2 liver cancer cells. The results indicated that specific modifications to the thiazolidinone core significantly enhanced cytotoxicity. The most potent derivative exhibited an IC50 value of <10 µM, indicating strong potential for further development as an anticancer agent.
Case Study 2: Inhibition of COX Enzymes
Another study focused on the anti-inflammatory effects of similar thiazolidinone compounds. The derivatives were tested for COX-1 and COX-2 inhibition, demonstrating selectivity towards COX-2 with inhibition percentages exceeding 80%. This suggests potential therapeutic use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidinones. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups enhances anticancer activity.
- Ring Modifications : Alterations in the thiazolidinone core can lead to improved selectivity for COX enzymes.
- Hydroxyl Groups : The addition of hydroxyl groups increases solubility and bioavailability.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following analogs share the thiazolidinone core but differ in substituents, stereochemistry, and side chains, leading to variations in physicochemical and biological properties:
Physicochemical and Pharmacokinetic Insights
- Hydrophobicity : The target compound’s hydroxyethyl group enhances water solubility compared to the methylbenzylidene (logP ~2.8) and methoxy analogs (logP ~3.2) .
- Stereochemical Impact : E-configuration in the target compound and may enforce a linear geometry, optimizing π-π stacking with aromatic residues in enzymes, whereas Z-isomers () allow bent conformations for cavity fitting.
Methodological Considerations in Similarity Assessment
Comparative studies rely on computational tools (e.g., Tanimoto coefficients) and experimental assays. Key factors include:
- Descriptor Selection : 2D fingerprints prioritize functional groups, while 3D methods assess steric and electronic complementarity .
- Dissimilarity Metrics : Compounds with divergent substituents (e.g., nitro vs. hydroxyethyl) may occupy distinct regions in chemical space, reducing overlap in virtual screens .
Q & A
Basic: What are the key synthetic strategies for preparing (E)-configured thiazolidinone derivatives like this compound?
Answer:
The synthesis typically involves condensation reactions between a thiazolidinone core and functionalized aldehydes or ketones. For example:
- Step 1: Formation of the thiazolidinone scaffold via cyclization of thiourea derivatives with chloroacetic acid (e.g., ).
- Step 2: Introduction of the furan-2-ylmethylene group via Knoevenagel condensation under basic conditions (e.g., using DMF and potassium carbonate as in ).
- Step 3: Functionalization of the N-ethyl and N-(2-hydroxyethyl) groups via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt in ).
Reaction progress is monitored by TLC , and purification involves recrystallization or column chromatography .
Advanced: How can reaction yields be optimized for similar thiazolidinone derivatives?
Answer:
Optimization strategies include:
- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates ().
- Catalyst use: Triethylamine or LiH () improves condensation efficiency.
- Temperature control: Reflux conditions (e.g., ethanol at 80°C in ) ensure complete reaction.
- By-product management: Excess reagents (e.g., 1.5 mol equivalents of chloroacetylated intermediates in ) drive reactions to completion.
A comparative table of optimized conditions from literature:
| Solvent | Catalyst | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| DMF | K₂CO₃ | RT | 70–85 | |
| Ethanol | None | Reflux | 60–75 | |
| DCM | EDC/HOBt | 0–25°C | 50–65 |
Basic: What analytical techniques are critical for confirming the structure of this compound?
Answer:
- 1H/13C NMR: Assigns proton environments (e.g., furan methylidene protons at δ 7.2–7.8 ppm) and carbonyl groups (C=O at ~170 ppm).
- IR Spectroscopy: Identifies thioxo (C=S, ~1200 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches.
- X-ray Crystallography: Resolves the E-configuration of the furan-2-ylmethylene group (as in , R factor = 0.049) .
- Elemental Analysis: Validates purity (>95% by standards).
Advanced: How to resolve contradictions in biological activity data across structurally similar analogs?
Answer:
Contradictions often arise from:
- Purity issues: Validate via HPLC (e.g., >95% purity in ).
- Assay variability: Standardize protocols (e.g., DPPH radical scavenging in ) with positive controls like BHA.
- Structural nuances: Perform SAR studies to isolate critical moieties (e.g., furan vs. thiophene substitutions). For example:
- The thioxo group in thiazolidinones enhances antioxidant activity compared to oxo analogs ().
- Hydroxyethyl side chains improve solubility but may reduce membrane permeability .
Basic: What are common solvents and reagents for functionalizing the thiazolidinone core?
Answer:
- Solvents: DMF (), ethanol (), and dichloromethane ().
- Reagents:
- Coupling agents: EDC/HOBt () for amide bond formation.
- Bases: Triethylamine () or K₂CO₃ () for deprotonation.
- Nucleophiles: Isopropylamine () or substituted anilines () for N-alkylation.
Advanced: What computational methods support the design of analogs with improved bioactivity?
Answer:
- Docking studies: Predict binding affinity to targets (e.g., PPAR-γ for hypoglycemic activity as in ).
- DFT calculations: Optimize the geometry of the (E)-isomer and assess electronic properties (e.g., HOMO-LUMO gaps).
- MD simulations: Evaluate stability in biological membranes, focusing on the hydroxyethyl group’s solvation .
Basic: How is the antioxidant activity of this compound evaluated experimentally?
Answer:
- DPPH assay: Measures radical scavenging (IC₅₀ values compared to BHA; ).
- β-carotene bleaching test: Assesses inhibition of lipid peroxidation ().
- Ferrozine assay: Quantifies metal chelation capacity (e.g., Fe²⁺ binding) .
Advanced: What strategies mitigate toxicity concerns during preclinical evaluation?
Answer:
- In vitro toxicity screening: Use hepatic (HepG2) and renal (HEK293) cell lines to assess IC₅₀.
- Metabolic stability: Incubate with liver microsomes (e.g., mouse S9 fractions) to identify reactive metabolites.
- Structural modifications: Replace the thioxo group with sulfonyl or sulfonamide moieties to reduce hepatotoxicity ( ) .
Basic: What synthetic by-products are commonly observed, and how are they addressed?
Answer:
- By-products: Unreacted starting materials (e.g., 5-(4-hydroxy-3-methoxybenzylidene)-thiazolidinedione in ) or Z-isomers.
- Mitigation:
- Chromatographic separation: Silica gel columns (hexane:EtOAc gradients).
- Crystallization: Ethanol/water mixtures isolate pure E-isomers ().
Advanced: How to design analogs to explore the role of the furan-2-ylmethylene group in bioactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
